N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1220016-55-6
Cat. No.: VC3065404
Molecular Formula: C10H17ClN4O2
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1220016-55-6 |
---|---|
Molecular Formula | C10H17ClN4O2 |
Molecular Weight | 260.72 g/mol |
IUPAC Name | N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C10H16N4O2.ClH/c1-16-5-4-12-10(15)9-7-6-11-3-2-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H |
Standard InChI Key | IAGNIYFAQZUBFN-UHFFFAOYSA-N |
SMILES | COCCNC(=O)C1=NNC2=C1CNCC2.Cl |
Canonical SMILES | COCCNC(=O)C1=NNC2=C1CNCC2.Cl |
Introduction
Chemical Identity and Properties
Basic Identification Data
N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is indexed with specific chemical identifiers that facilitate its tracking and characterization in chemical databases and research contexts.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1220016-55-6 |
Molecular Formula | C₁₀H₁₇ClN₄O₂ |
Molecular Weight | 260.72 g/mol |
Synonyms | N-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride |
Storage Recommendation | Room temperature |
Typical Purity | ≥95% |
The compound is characterized by its relatively low molecular weight and the presence of multiple nitrogen atoms, which contribute to its potential for hydrogen bonding and interactions with biological targets .
Structural Characteristics
The molecular structure of N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride features several key components that define its chemical behavior:
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A pyrazolo[4,3-c]pyridine core scaffold
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A tetrahydro modification (4,5,6,7-tetrahydro) of the pyridine ring
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A carboxamide group at the 3-position of the pyrazole ring
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A 2-methoxyethyl substituent on the carboxamide nitrogen
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A hydrochloride salt formation
This structural configuration likely influences the compound's solubility, stability, and potential interactions with biological targets .
Synthesis Pathways
Dienamine-Based Synthesis
One potential synthetic route, adapted from methods used for related pyrazolo[4,3-c]pyridines, involves dienamine intermediates. This approach typically begins with dimethyl acetonedicarboxylate, which undergoes a two-step procedure to form a dienamine intermediate. Subsequent condensation with appropriate amines leads to the target pyrazolo[4,3-c]pyridine structure .
Table 2: Potential Synthetic Steps for Pyrazolo[4,3-c]pyridine Core
Step | Reaction Type | Key Reagents | Product |
---|---|---|---|
1 | Formation of dienamine | Dimethyl acetonedicarboxylate | Dienamine intermediate |
2 | Condensation | Amine-containing fragments | Pyrazolo[4,3-c]pyridine core |
3 | Functionalization | Appropriate reagents for carboxamide formation | Carboxamide derivative |
4 | Salt formation | Hydrochloric acid | Hydrochloride salt |
This synthetic approach typically yields the desired products in moderate to good yields (72-88% for similar compounds) .
Alternative One-Pot Synthesis
Another potential approach for synthesizing the pyrazolo[4,3-c]pyridine scaffold involves a one-pot process without isolating intermediate products. This method has been applied to related compounds and typically includes:
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Mixed-Claisen condensation
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N-methylation (or appropriate substitution) of the pyrazole ring
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TBD-catalyzed aminolysis
This approach might be adaptable for the synthesis of N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride with appropriate modifications to introduce the 2-methoxyethyl substituent.
Structural Characterization
Chemical Identification Methods
For chemical identification, the compound can be characterized by:
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HPLC Analysis: For purity determination, typically showing ≥95% purity for commercial samples .
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InChI and SMILES Notations: These provide standardized structural representations for database identification and computational analysis.
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Crystallographic Analysis: If crystalline form is available, X-ray crystallography would provide definitive structural confirmation.
Comparative Analysis with Related Compounds
Comparison with N-(m-Tolyl) Analog
N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride shares core structural features with N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220038-41-4), differing primarily in the substituent on the carboxamide nitrogen.
Table 3: Comparison of Key Features
Feature | N-(2-Methoxyethyl) Derivative | N-(m-Tolyl) Derivative |
---|---|---|
CAS Number | 1220016-55-6 | 1220038-41-4 |
Molecular Formula | C₁₀H₁₇ClN₄O₂ | C₁₄H₁₆ClN₄O |
Molecular Weight | 260.72 g/mol | 292.76 g/mol |
Substituent | 2-Methoxyethyl (aliphatic) | m-Tolyl (aromatic) |
Expected Solubility | Higher water solubility | Higher lipophilicity |
These structural differences likely result in distinct physicochemical properties and potentially different binding characteristics to biological targets .
Structure-Activity Relationship Insights
Research on related pyrazolo[4,3-c]pyridine derivatives indicates that the nature and position of substituents significantly influence their biological activity. The pyrazole N-1 position is particularly important, as modifications at this site can substantially affect binding affinity to potential targets.
Studies have shown that regioisomerism in the pyrazole ring (N-1 vs. N-2 substitution) can dramatically impact biological activity, with N-1 substituted derivatives typically showing superior activity compared to their N-2 counterparts .
Based on these observations, the specific arrangement of the 2-methoxyethyl substituent in N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride likely contributes to its unique biological profile.
Physical and Chemical Properties
Solubility Properties
The presence of the hydrochloride salt form generally enhances water solubility compared to the free base. The 2-methoxyethyl substituent likely further contributes to improved aqueous solubility through the hydrogen bonding capability of the ether oxygen.
Predicted solubility characteristics include:
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Good solubility in polar protic solvents (water, alcohols)
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Moderate solubility in polar aprotic solvents (acetonitrile, DMF)
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Limited solubility in non-polar solvents (hexane, toluene)
Stability Considerations
Storage recommendations indicate stability at room temperature, suggesting reasonable chemical stability under standard conditions . As with most pharmaceutical compounds, protection from excessive heat, moisture, and strong light is advisable to prevent potential degradation.
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